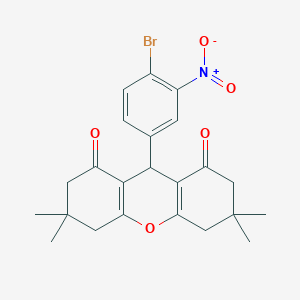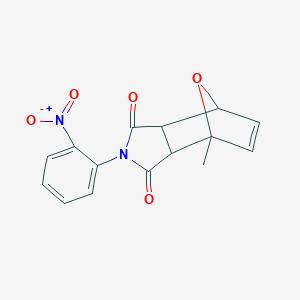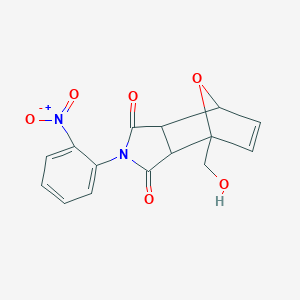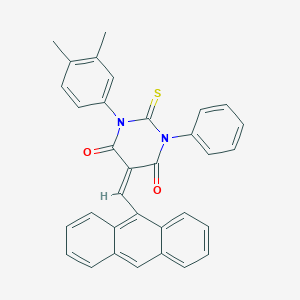
9-(4-BROMO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-BROMO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is an organic compound with a complex structure It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a xanthene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-BROMO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 4-bromo-3-nitrobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetic acid. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-BROMO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can lead to various substituted xanthene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-(4-BROMO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. The xanthene core can exhibit fluorescence, which is useful in imaging and diagnostic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological activities. The presence of the nitro and bromine groups can influence the biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical modifications makes it suitable for creating colorants with specific properties.
Wirkmechanismus
The mechanism of action of 9-(4-BROMO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-3-nitrophenylboronic acid: Similar structure but with a boronic acid group instead of the xanthene core.
4-bromo-3-nitroacetophenone: Similar structure but with an acetophenone group instead of the xanthene core.
5,10,15,20-tetra-(4-bromo-3-nitrophenyl)-porphyrin: A porphyrin derivative with multiple bromine and nitro groups.
Uniqueness
The uniqueness of 9-(4-BROMO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE lies in its xanthene core, which imparts distinct chemical and physical properties. This core structure allows for fluorescence, making it valuable in imaging applications. Additionally, the presence of both bromine and nitro groups provides opportunities for diverse chemical modifications, enhancing its versatility in various research and industrial applications.
Eigenschaften
Molekularformel |
C23H24BrNO5 |
|---|---|
Molekulargewicht |
474.3g/mol |
IUPAC-Name |
9-(4-bromo-3-nitrophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C23H24BrNO5/c1-22(2)8-15(26)20-17(10-22)30-18-11-23(3,4)9-16(27)21(18)19(20)12-5-6-13(24)14(7-12)25(28)29/h5-7,19H,8-11H2,1-4H3 |
InChI-Schlüssel |
BCFMVXQQEZMFRA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)Br)[N+](=O)[O-])C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)Br)[N+](=O)[O-])C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-N,2-N-dibutyl-4-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B391520.png)
![Terephthalaldehyde bis[(4-(dibutylamino)-6-{4-nitroanilino}-1,3,5-triazin-2-yl)hydrazone]](/img/structure/B391522.png)

![N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B391525.png)
![ethyl 3'-(4-nitrophenyl)-2,4-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B391526.png)

![2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B391529.png)
![2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B391531.png)
![(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE](/img/structure/B391534.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-(3-phenyl-2-propenylidene)acetohydrazide](/img/structure/B391537.png)
![3-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid](/img/structure/B391538.png)
![N-[2-{4-nitrophenyl}-1-({2-[1-(5-methyl-2-furyl)ethylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B391539.png)
